Product packaging for ent-Rosuvastatin Sodium Salt(Cat. No.:)

ent-Rosuvastatin Sodium Salt

Cat. No.: B1150926
M. Wt: 503.52
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Statin Class Research Landscape

Statins, as a class of drugs, are characterized by their ability to lower cholesterol levels. nih.gov Many statins, including rosuvastatin (B1679574), are chiral compounds, possessing asymmetric centers in their molecular structure. nih.gov This chirality gives rise to multiple stereoisomers. The therapeutic form of rosuvastatin is the (3R,5S) diastereomer. researchgate.netwaters.com The broader research landscape for statins has increasingly recognized the importance of stereoselectivity, as different enantiomers can exhibit distinct pharmacological and metabolic behaviors. nih.govnih.gov Research into the optical isomers of statins like atorvastatin (B1662188), fluvastatin (B1673502), and rosuvastatin has revealed that their effects on drug-metabolizing enzymes can be enantiospecific. nih.gov

Rationale for Dedicated Academic Investigation of ent-Rosuvastatin Sodium Salt

The primary impetus for the academic investigation of this compound is its status as a potential process-related impurity in the manufacturing of rosuvastatin. rxnchem.comderpharmachemica.com Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines regarding the control of impurities in drug substances. nih.govnih.gov This necessitates the development of highly sensitive and specific analytical methods to detect and quantify the enantiomeric impurity. nih.govijpda.org

Furthermore, understanding the biological activity of ent-rosuvastatin is of significant scientific interest. While the (3R,5S) enantiomer is the active HMG-CoA reductase inhibitor, research into other rosuvastatin enantiomers, such as the (3R,5R), (3S,5R), and (3S,5S) configurations, suggests they may have different biological activities, including the potential to modulate cellular differentiation. google.com Investigating the specific effects of ent-rosuvastatin contributes to a more comprehensive understanding of the structure-activity relationship of the rosuvastatin molecule and the potential for off-target effects.

Detailed Research Findings

Academic and industrial research has focused significantly on the development of analytical methods for the separation and quantification of ent-rosuvastatin from rosuvastatin. High-performance liquid chromatography (HPLC) using chiral stationary phases is a commonly employed technique. nih.govijpda.orggoogle.com

Several studies have detailed the development and validation of stereoselective HPLC methods capable of quantifying the enantiomer at very low levels, often as low as 0.015% for detection and 0.04% for quantification. nih.govnih.gov These methods are crucial for quality control in the pharmaceutical industry. The development of such methods often involves screening various chiral columns and optimizing mobile phase compositions to achieve adequate separation. ijpda.org For instance, a method using a Chiralpak IB column with a mobile phase of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid has been successfully validated. nih.govnih.gov

Beyond analytical chemistry, some studies have explored the biological effects of rosuvastatin's optical isomers. One study investigating the effects of atorvastatin, fluvastatin, and rosuvastatin isomers on the expression of drug-metabolizing enzymes found that the induction potency varied between enantiomers. nih.gov While this particular study indicated that for rosuvastatin, only the RS isomer was active in inducing certain enzymes, it highlights the principle of enantiospecific activity that justifies the separate investigation of compounds like ent-rosuvastatin. nih.gov

Below are interactive data tables summarizing key properties and analytical method details for this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C22H27FN3O6S•Na scbt.com

Table 2: Example of an HPLC Method for Enantiomeric Separation

Parameter Condition Source
Column Chiralpak IB (250 mm x 4.6 mm, 5.0 µm) nih.govnih.gov
Mobile Phase n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v) nih.govnih.gov
Detection Wavelength 243 nm nih.gov
Run Time 18 min nih.gov
Limit of Detection (LOD) 0.015% nih.govnih.gov

| Limit of Quantification (LOQ) | 0.04% | nih.govnih.gov |

Properties

Molecular Formula

C₂₂H₂₇FN₃NaO₆S

Molecular Weight

503.52

Synonyms

(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;  (3S,5R)-Rosuvastatin Sodium Salt; 

Origin of Product

United States

Advanced Synthetic Strategies and Precursor Chemistry of Ent Rosuvastatin Sodium Salt

Total Synthesis Approaches and Methodological Refinements

The total synthesis of statin compounds, including the enantiomeric form of rosuvastatin (B1679574), typically involves the coupling of two key fragments: a complex heterocyclic core and a chiral side chain. The primary strategies for constructing the carbon-carbon double bond linking these two moieties have centered on olefination reactions.

Key synthetic approaches include:

Wittig-type Olefination: A prevalent industrial method involves the Wittig reaction between a pyrimidine-based phosphonium (B103445) ylide and a C6-chiral side-chain aldehyde. researchgate.net This approach is foundational, with numerous refinements aimed at improving yield and stereoselectivity. One significant refinement involves the synthesis of the chiral side-chain aldehyde, (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde, which is then coupled with a phosphonium salt of the pyrimidine (B1678525) heterocycle. researchgate.net Subsequent one-pot deprotection and hydrolysis yield the final compound. researchgate.net For the synthesis of ent-rosuvastatin, the enantiomeric (2R,4S)-aldehyde precursor would be required.

Julia-Kocienski Olefination: This method offers an alternative to the classic Wittig reaction. It involves the reaction between a lactonized statin side-chain precursor and a sulfone derivative of the pyrimidine heterocyclic core. researchgate.net This approach has been shown to be highly stereoselective, achieving an E/Z ratio of up to 300:1. researchgate.net

Aldol (B89426) Condensation: An alternative strategy bypasses ylide-based methods. It employs an aldol condensation between a derivative of a β-keto ester, such as methyl 3-hydroxy-5-oxohexanoate, and a pyrimidinecarbaldehyde. researchgate.net The formation of the double bond is effectively promoted by a combination of a strong Lewis acid and a tertiary amine. researchgate.net

Stereoselective Synthesis of Enantiomers and Diastereomers

The critical challenge in synthesizing ent-rosuvastatin lies in establishing the (3S, 5R) stereochemistry of the dihydroxyheptenoic acid side chain. This requires highly selective asymmetric reactions. Both chemo-catalytic and biocatalytic methods have been developed to achieve this control.

Enzymatic Synthesis: A highly efficient and enantioselective method for producing key intermediates for the statin chiral side chain utilizes a deoxyribose-5-phosphate aldolase (B8822740) (DERA) enzyme. nih.gov This biocatalytic process involves a one-pot tandem aldol reaction that installs two stereogenic centers from simple 2-carbon starting materials. nih.gov This method achieves exceptional stereochemical purity, with an enantiomeric excess (ee) of >99.9% and a diastereomeric excess (de) of 96.6%. nih.gov By selecting the appropriate enzyme or substrate, this methodology can be tuned to produce the necessary precursors for ent-rosuvastatin.

Chemo-Catalytic Asymmetric Synthesis: Several chemical strategies have been devised to install the chiral centers with high selectivity:

Keck Enantioselective Allylation: A concise synthesis of rosuvastatin has been achieved using a Keck enantioselective allylation of chloroacetaldehyde (B151913) with allyltributylstannane (B1265786) to install the 5R-stereocenter. researchgate.net To synthesize the ent-rosuvastatin enantiomer with a 5S-stereocenter, the opposite enantiomer of the chiral catalyst would be employed.

Iodine Chloride-Induced Cyclization: A novel stereoselective approach starts from a known (S)-homoallylic alcohol. nih.gov The key step is a regio- and stereocontrolled iodine chloride (ICl)-induced intramolecular cyclization of a chiral homoallylic carbonate to deliver the C6-formyl statin side chain containing the desired syn-1,3-diol moiety. rsc.orgnih.gov

Narasaka-Prasad Reduction: This diastereoselective reduction of a β-hydroxy ketone is a common step in industrial processes to create the syn-1,3-diol. rsc.org However, this reaction can produce diastereomeric impurities. google.com

The separation of diastereomers is also a critical aspect. For instance, the (3R,5R) and (3R,5S) diastereomers of rosuvastatin intermediates can be separated by leveraging differences in their chemical properties, such as their hydrolysis rates under specific pH and temperature conditions. google.com

Mechanochemical Synthesis Applications for Intermediates

In a move towards more environmentally sustainable chemical manufacturing, mechanochemistry has been applied to the synthesis of rosuvastatin intermediates. A key application is the liquid-assisted Wittig reaction to produce 1,3-Dioxane-4-acetic acid, (4R,6S)-6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,1-dimethylethyl ester, a pivotal intermediate. scirp.org

This solvent-minimized approach involves ball-milling the reactants—the phosphonium salt (Z9) and the aldehyde side chain (D7)—with a base. scirp.org The study investigated the effect of different solvents and bases on the reaction's efficiency and stereoselectivity. This method significantly reduces solvent waste, reflected in a much lower environmental factor (E-factor) compared to traditional solution-phase synthesis. scirp.org

Table 1: Effect of Base on Mechanochemical Wittig Reaction Conversion and E:Z ratio for the synthesis of a rosuvastatin intermediate using different bases under mechanochemical conditions.

Entry Base Conversion (%) E:Z Ratio
1 KOH 98.6 67:33
2 NaOH 98.7 68:32
3 K₂CO₃ 99.1 70:30
4 Na₂CO₃ 75.6 75:25
5 CH₃CH₂OK 87.6 63:27
6 CH₃CH₂ONa 86.7 65:35

Data sourced from Yan, J. and Jiang, C. (2020). scirp.org

Under optimal conditions, using DBU as the base and n-hexane as the liquid-assisting agent, a conversion rate of 99.2% and an E:Z ratio of 76:24 were achieved. scirp.org

Characterization of Synthetic Intermediates and By-products

The synthesis of ent-rosuvastatin, like its therapeutic counterpart, is a multi-step process where the purity of each intermediate is crucial for the quality of the final active pharmaceutical ingredient. Rigorous characterization of intermediates and the identification of by-products are essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring reaction progress and identifying impurities. derpharmachemica.com

Common impurities and by-products that have been identified, isolated, and characterized during rosuvastatin synthesis include:

5-Keto Acid Impurity: Forms if the reduction of the C5-keto group is incomplete. derpharmachemica.com

Lactone Impurity: Results from the intramolecular cyclization of the dihydroxyheptenoic acid side chain. derpharmachemica.com

Diastereomeric Impurities: Incorrect stereochemistry at the C3 or C5 positions leads to the formation of diastereomers, such as the (3R, 5R) isomer. derpharmachemica.com

Degradation Products: Exposure to conditions like light can lead to the formation of specific degradation products. google.com

These substances are typically characterized using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. tsijournals.com

Table 2: Characterization Data of Selected Rosuvastatin-Related Compounds Spectroscopic data for by-products and degradation products identified during rosuvastatin synthesis.

Compound Name/Type Method Key Data Points
Rosuvastatin Lactone Impurity (Compound IV) ¹H NMR (300MHz, CDCl₃) δ (ppm): 1.24, 1.34, 1.68, 2.47, 2.53, 2.64, 3.15, 3.35, 3.46, 3.56, 3.60, 4.28, 4.45, 6.99, 7.14, 8.31
¹³C NMR (75MHz, CDCl₃) δ (ppm): 20.87, 21.26, 23.29, 31.41, 33.26, 34.03, 38.23, 42.07, 43.00, 62.23, 74.53, 115.61, 116.08 (J=26Hz), 116.25 (J=22Hz), 129.08, 128.91 (J=9Hz), 139.28 (J=8Hz), 157.64, 157.86, 163.96 (J=253Hz), 169.47, 174.48
MS (FAB+) m/z: 464 (MH⁺)
Rosuvastatin Lactone Impurity (Compound V) ¹H NMR (300MHz, CDCl₃) δ (ppm): 1.24, 1.29, 1.52, 1.70, 2.58, 3.02, 3.21, 3.27, 3.41, 3.55, 3.60, 4.26, 4.78, 7.05, 7.12, 8.34
MS (FAB+) m/z: 464 (MH⁺)
Rosuvastatin Degradation Product (Compound VI) ¹H NMR (600MHz, CDCl₃+CD₃OD 5:1) δ (ppm): 1.25, 1.33, 1.39, 1.58, 2.22, 2.80, 2.89, 3.36, 3.52, 3.58, 3.61, 3.95, 7.01, 7.09, 8.26
¹³C NMR (150MHz, CDCl₃+CD₃OD 5:1) δ (ppm): 21.14, 21.31, 23.32, 31.56, 33.47, 40.15, 42.16, 42.97, 44.62, 68.99, 71.45, 115.17 (J=21Hz), 116.32 (J=22Hz), 117.77, 128.87 (J=9Hz), 129.20, 142.34 (J=8Hz), 157.71, 158.57, 164.26 (J=251Hz), 174.30
MS (CI+) m/z: 482 (MH⁺)
Rosuvastatin Degradation Product (Compound VII) ¹H NMR (600MHz, CDCl₃+CD₃OD 5:1) δ (ppm): 1.24, 1.31, 1.43, 2.25, 2.95, 3.05, 3.19, 3.30, 3.56, 3.60, 3.85, 4.03, 7.02, 7.08, 7.31
¹³C NMR (150MHz, CDCl₃+CD₃OD 5:1) δ (ppm): 21.15, 21.23, 22.98, 31.22, 33.36, 38.83, 42.08, 43.45, 68.82, 73.86, 114.95 (J=21Hz), 116.31 (J=21Hz), 117.41, 128.56 (J=8Hz), 128.91, 142.02 (J=8Hz), 157.58, 158.45, 164.28 (J=252Hz), 173.19, 178

Data compiled from U.S. Patent 7,692,009 B2. google.com


Stereochemical Resolution, Characterization, and Configurational Stability

Enantiomeric Purity Assessment Techniques

The assessment of enantiomeric purity is crucial to ensure the safety and efficacy of rosuvastatin (B1679574). Various highly sensitive and specific analytical techniques have been developed for this purpose. High-performance liquid chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are the most prominent methods for determining the enantiomeric excess of rosuvastatin.

A robust, stability-indicating stereoselective method has been developed for the accurate quantification of the ent-rosuvastatin enantiomer in both the drug substance and pharmaceutical dosage forms. This method is capable of quantifying the enantiomer in the presence of other related substances and degradation products. nih.gov Validation of these methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), precision, linearity, and accuracy. nih.gov

For instance, a developed normal phase HPLC method demonstrated linearity for ent-rosuvastatin over a concentration range of 0.2 µg/mL to 3.0 µg/mL. Current time information in Bangalore, IN. The method's precision is often confirmed by low relative standard deviation (%RSD) values, typically less than 5% for the quantification of the enantiomer at the limit of quantification. Current time information in Bangalore, IN. The sensitivity of these methods is highlighted by low LOD and LOQ values. In one study, the LOD and LOQ for the enantiomer were found to be 0.07 µg/mL and 0.2 µg/mL, respectively. Current time information in Bangalore, IN. Another method reported the ability to detect the enantiomer at levels above 0.015% and quantify it above 0.04%. nih.gov

The following interactive table summarizes typical validation parameters for the enantiomeric purity assessment of rosuvastatin, which are applicable to its enantiomer.

ParameterTypical Value/RangeReference
Linearity Range0.2 - 3.0 µg/mL Current time information in Bangalore, IN.
Correlation Coefficient (r²)> 0.997 nih.gov
Limit of Detection (LOD)0.05 - 0.07 µg/mL Current time information in Bangalore, IN.
Limit of Quantification (LOQ)0.15 - 0.2 µg/mL Current time information in Bangalore, IN.
Precision (%RSD)< 5% Current time information in Bangalore, IN.
Accuracy (Recovery)100 ± 10% nih.gov

Chiral Separation Methodologies for ent-Rosuvastatin and Related Stereoisomers

The successful resolution of rosuvastatin and its enantiomer relies heavily on the use of chiral stationary phases (CSPs) in chromatography. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective.

Several studies have demonstrated the successful chiral separation using various columns and mobile phases. A widely used CSP is Chiralpak IB, which is a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. nih.goviajps.com One method utilized a Chiralpak IB column with a mobile phase consisting of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (82:10:8:0.2 v/v/v/v). nih.goviajps.com Another successful separation was achieved on a Chiralpak IB column using a mobile phase of n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v). Current time information in Bangalore, IN.

The Lux Cellulose-2 column is another effective CSP for the baseline enantioseparation of rosuvastatin and its enantiomer. semanticscholar.org A reversed-phase HPLC method using this column employed a binary linear gradient of acetonitrile (B52724) and 0.05% trifluoroacetic acid in an aqueous solution. semanticscholar.org

Ultra-Performance Convergence Chromatography (UPC²) coupled with a Trefoil CEL1 column (cellulose tris-(3,5-dimethylphenylcarbamate)) offers a rapid and sensitive alternative for determining enantiomeric excess. waters.com This technique uses CO₂-based mobile phases and has been shown to achieve a resolution greater than 2.0 between the rosuvastatin enantiomers. waters.com

The table below provides an overview of different chiral separation methodologies.

Chromatographic TechniqueChiral Stationary Phase (CSP)Mobile Phase CompositionDetection WavelengthReference
Normal Phase HPLCChiralpak IBn-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v/v)242 nm Current time information in Bangalore, IN.
Normal Phase HPLCChiralpak IBn-hexane: dichloromethane: 2-propanol: trifluoroacetic acid (82:10:8:0.2 v/v/v/v)243 nm nih.goviajps.com
Reversed-Phase HPLCLux Cellulose-2Acetonitrile and 0.05% trifluoroacetic acid in water (gradient)Not Specified semanticscholar.org
UPC²Trefoil CEL1Mixed alcohol co-solvent with a basic additive in CO₂Not Specified waters.com

Configurational Stability under Various Conditions Relevant to Research

The configurational stability of ent-rosuvastatin is a critical parameter, as its conversion to the active enantiomer or degradation to other impurities could impact product quality. The stability is typically assessed through forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines. nih.gov

Studies on rosuvastatin have shown that the molecule is labile under acidic and photolytic conditions, while it remains relatively stable under basic, neutral hydrolytic, oxidative, and thermal stress. nih.gov In one study, rosuvastatin calcium was found to be stable under thermal and photolytic exposure but showed degradation under acid and alkali hydrolysis and oxidation. semanticscholar.org

Forced degradation studies are instrumental in developing stability-indicating analytical methods. These methods must be able to separate the enantiomers from any degradation products that may form. nih.gov Research has confirmed that the developed chiral HPLC methods are capable of resolving the enantiomer peak from major degradation products, thus proving the stability-indicating power of the method. nih.gov For instance, after subjecting rosuvastatin to stress conditions, the degradation products were well-resolved from the enantiomer peak. nih.gov

Long-term stability assessments have also been conducted. In one study, rosuvastatin was found to be stable in human plasma for at least four freeze-thaw cycles and for up to 160 days when stored at -70°C. nih.gov While this study focused on the active enantiomer, it provides an indication of the general stability of the rosuvastatin molecule, which is relevant to its enantiomer.

The primary degradation pathway for rosuvastatin under photolytic conditions involves the formation of dihydrophenanthrene derivatives. sci-hub.se It is essential that analytical methods can distinguish the enantiomers from these and other potential degradants.

Mechanistic Pharmacology and Molecular Interactions of Ent Rosuvastatin Sodium Salt Pre Clinical Focus

HMG-CoA Reductase Binding Dynamics and Enzyme Inhibition Kinetics

ent-Rosuvastatin is the enantiomer of Rosuvastatin (B1679574), a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. cymitquimica.com Rosuvastatin itself is a synthetic, enantiomerically pure compound. drugbank.com The clinically used and more pharmacologically active form is (3R,5S,6E)-rosuvastatin. researchreview.com.aunih.gov While rosuvastatin is a potent inhibitor of HMG-CoA reductase, its enantiomer, ent-rosuvastatin, which includes the (3S,5R), (3R,5R), and (3S,5S) configurations, is reported to not inhibit cholesterol biosynthesis via this enzyme. google.com

Rosuvastatin exhibits strong binding to HMG-CoA reductase due to a greater number of binding interactions with the enzyme's active site compared to other statins. nih.govnih.gov This high affinity is a key factor in its potent inhibitory activity. nih.gov In contrast, the enantiomeric forms of rosuvastatin are suggested to have a different mechanism of action, potentially related to the enhancement of cellular differentiation rather than direct enzyme inhibition. google.com

In vitro studies have shown that the N-desmethyl metabolite of rosuvastatin, formed mainly by cytochrome P450 2C9, retains about one-sixth to one-half of the HMG-CoA reductase inhibitory activity of the parent compound. researchreview.com.au However, over 90% of the active plasma HMG-CoA reductase inhibitory activity is attributed to rosuvastatin itself. researchreview.com.au The inhibitory concentration (IC50) of rosuvastatin for HMG-CoA reductase is 11 nM. medchemexpress.com

Data on the specific binding dynamics and enzyme inhibition kinetics of ent-rosuvastatin sodium salt with HMG-CoA reductase is limited, as research has predominantly focused on the clinically used rosuvastatin enantiomer. However, it is understood that the stereochemistry at the 3- and 5-positions of the heptenoic acid side chain is crucial for HMG-CoA reductase inhibitory activity. google.com The (3R,5S) configuration is the active form, while other enantiomers like ent-rosuvastatin are considered to have significantly less or no inhibitory effect on this enzyme. google.com

Table 1: HMG-CoA Reductase Inhibition Data for Rosuvastatin

CompoundTargetIC50Activity
RosuvastatinHMG-CoA Reductase11 nM medchemexpress.comPotent competitive inhibitor drugbank.comresearchreview.com.aumedchemexpress.comresearchgate.net
N-desmethyl rosuvastatinHMG-CoA Reductase~66-22 nM (estimated)Approximately 1/6 to 1/2 the activity of rosuvastatin researchreview.com.au
ent-RosuvastatinHMG-CoA ReductaseNot applicableDoes not inhibit cholesterol biosynthesis via this enzyme google.com

Interactions with Transporter Proteins (e.g., OATP1B1, OATP1B3, OATP2B1, BCRP, P-glycoprotein, NTCP, OAT3)

The disposition and pharmacokinetics of rosuvastatin and its enantiomers are significantly influenced by various drug transporter proteins. nih.govnps.org.au These transporters play a crucial role in the absorption, hepatic uptake, and excretion of these compounds.

Organic Anion Transporting Polypeptides (OATPs): Rosuvastatin is a substrate for several hepatic uptake transporters, including OATP1B1, OATP1B3, and OATP2B1. sci-hub.senih.govhelsinki.fi These transporters are critical for the selective uptake of rosuvastatin into hepatocytes, its primary site of action. nih.govnih.gov

OATP1B1: This is a key transporter for rosuvastatin's hepatic uptake. nih.gov Inhibition of OATP1B1 can lead to significant increases in rosuvastatin plasma concentrations. nih.gov Studies have shown that rosuvastatin is transported by OATP1B1 with a K_m value of approximately 13 μM. helsinki.fi

OATP1B3: Rosuvastatin is also a substrate of OATP1B3. sci-hub.senih.gov The affinity of rosuvastatin for OATP1B3 (K_m of 40 μM) is lower compared to OATP1B1 and OATP2B1. helsinki.fi

OATP2B1: This transporter also contributes to the hepatic uptake of rosuvastatin, with an affinity similar to OATP1B1 (K_m of 13 μM). helsinki.fi

Breast Cancer Resistance Protein (BCRP): BCRP is an efflux transporter that plays a significant role in limiting the intestinal absorption of rosuvastatin. nih.govnih.gov Inhibition of intestinal BCRP can lead to a clinically significant increase in rosuvastatin exposure, potentially up to 2-fold. nih.gov Rosuvastatin is a substrate of BCRP, and genetic polymorphisms in the BCRP gene can affect its pharmacokinetics. rbcbioscience.comveritastk.co.jp

P-glycoprotein (P-gp): Information regarding the direct interaction of ent-rosuvastatin with P-glycoprotein is not extensively detailed in the provided results. However, statins, in general, are known to interact with various transporters, including P-gp (also known as MDR1). nih.gov

Sodium-Taurocholate Cotransporting Polypeptide (NTCP): Rosuvastatin is a substrate for NTCP, another hepatic uptake transporter. sci-hub.senih.gov

Organic Anion Transporter 3 (OAT3): Renal secretion of rosuvastatin is mediated by OAT3. nih.gov Inhibition of OAT3 can affect the renal clearance of rosuvastatin. diva-portal.org

The interaction of rosuvastatin with these transporters is enantioselective. While detailed studies on ent-rosuvastatin are sparse, the different stereochemistry would likely result in altered affinities and transport efficiencies compared to the clinically used (3R,5S)-rosuvastastin.

Table 2: Summary of Rosuvastatin Interactions with Transporter Proteins

TransporterRoleImpact of Interaction with Rosuvastatin
OATP1B1Hepatic uptake nih.govnih.govSubstrate; inhibition increases plasma levels nih.gov
OATP1B3Hepatic uptake sci-hub.senih.govSubstrate; inhibition increases plasma levels nih.gov
OATP2B1Hepatic uptake sci-hub.sehelsinki.fiSubstrate helsinki.fi
BCRPIntestinal efflux nih.govnih.govSubstrate; inhibition increases absorption and plasma levels nih.gov
NTCPHepatic uptake sci-hub.senih.govSubstrate nih.gov
OAT3Renal secretion nih.govSubstrate; inhibition may decrease renal clearance diva-portal.org

Modulation of Intracellular Signaling Pathways (e.g., HMGB1/NF-κB, PAR-2, Nrf2–ARE)

Pre-clinical studies indicate that rosuvastatin can modulate various intracellular signaling pathways, contributing to effects beyond lipid-lowering. Information specifically on ent-rosuvastatin is limited, so the following focuses on rosuvastatin.

HMGB1/NF-κB Pathway: Rosuvastatin has been shown to suppress the High Mobility Group Box 1 (HMGB1)/Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov In a study on nucleus pulposus cells, rosuvastatin was found to inhibit the inflammatory response induced by TNF-α by downregulating HMGB1 and the phosphorylation of p65, a key component of the NF-κB pathway. nih.gov This inhibitory effect on the HMGB1/NF-κB axis helps to alleviate matrix degradation, pyroptosis, and senescence in these cells. nih.govnih.gov Overexpression of HMGB1 was found to counteract the protective effects of rosuvastatin. nih.govnih.gov

PAR-2 Pathway: Recent research has begun to explore the effects of statins on the Proteinase-Activated Receptor-2 (PAR-2) pathway, which is implicated in inflammation in colorectal cancer. While specific data on ent-rosuvastatin is not available, studies using rosuvastatin in colorectal cancer cell line models are underway to understand its mechanistic insights in targeting PAR-2-driven inflammation. amegroups.org

Nrf2–ARE Pathway: There is no direct evidence from the provided search results detailing the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)–antioxidant response element (ARE) pathway by this compound. However, statins are known to possess antioxidant properties, which are often mediated through the Nrf2-ARE pathway. bioscientifica.com

JAK2/STAT3 Pathway: Rosuvastatin has been found to inhibit apoptosis in human coronary artery endothelial cells by upregulating the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.govresearchgate.net

These findings suggest that rosuvastatin's pharmacological effects are multifaceted, extending to the modulation of key inflammatory and cell survival pathways.

Effects on Cellular Processes and Differentiation (e.g., aberrant cellular function, programmed cell death)

ent-Rosuvastatin and its parent compound, rosuvastatin, have been shown to influence various cellular processes, including cell viability, programmed cell death (apoptosis), and cellular differentiation, often in a cell-type-specific manner.

Cellular Differentiation: A notable characteristic of ent-rosuvastatin, encompassing the (3R,5R), (3S,5R), and (3S,5S) configurations, is its purported ability to induce or enhance cellular differentiation. google.com This is in contrast to the (3R,5S) enantiomer (rosuvastatin), which is primarily known for its HMG-CoA reductase inhibition. google.com The proposed mechanism for ent-rosuvastatin involves maximizing or normalizing cellular phenotypic expression, which could, for example, lead to increased levels of LDL receptors on hepatocytes, thereby facilitating cholesterol removal. google.com

Programmed Cell Death (Apoptosis): Rosuvastatin has demonstrated the ability to induce apoptosis in certain cancer cell lines. In human papillary thyroid cancer cells, rosuvastatin treatment led to a dose- and time-dependent increase in caspase-3 activity and the apoptotic index. bioscientifica.com This was accompanied by nuclear condensation and fragmentation, classic signs of apoptosis. bioscientifica.com Similarly, rosuvastatin has shown cytotoxic and anti-proliferative activity against melanoma cells, reducing cell viability and inducing apoptosis. semanticscholar.org

Conversely, rosuvastatin can also have anti-apoptotic effects in other cell types. In human coronary artery endothelial cells, rosuvastatin inhibited apoptosis induced by CoCl₂. nih.gov This protective effect was associated with an increase in anti-apoptotic proteins like Bcl-2 and Bcl-xl, and a decrease in pro-apoptotic proteins such as Bax, Bad, caspase-3, and caspase-9. nih.gov Similarly, in cardiomyocytes, rosuvastatin has been shown to reduce myocardial apoptosis. windows.net

Aberrant Cellular Function: Rosuvastatin can modulate aberrant cellular functions associated with disease states. For instance, in nucleus pulposus cells, it suppresses TNF-α-induced matrix catabolism, pyroptosis, and senescence, which are hallmarks of intervertebral disc degeneration. nih.gov In cardiomyocytes, rosuvastatin has a cardioprotective effect against lipopolysaccharide-mediated injury. windows.net

The effects of statin enantiomers can be selective. Cytotoxicity studies in human cancer cell lines have shown that different enantiomers of rosuvastatin can have varying impacts on cell viability. nih.gov

Table 3: Effects of Rosuvastatin on Cellular Processes

Cellular ProcessCell TypeEffect of Rosuvastatin
ApoptosisPapillary thyroid cancer cellsInduction bioscientifica.com
ApoptosisMelanoma cellsInduction semanticscholar.org
ApoptosisHuman coronary artery endothelial cellsInhibition nih.gov
ApoptosisCardiomyocytesInhibition windows.net
Cellular DifferentiationHepatocytes (proposed for ent-rosuvastatin)Enhancement google.com
Matrix CatabolismNucleus pulposus cellsSuppression nih.gov
PyroptosisNucleus pulposus cellsSuppression nih.gov
SenescenceNucleus pulposus cellsSuppression nih.gov

Ligand-Protein Binding Studies and Allosteric Modulation

The interaction of rosuvastatin and its enantiomers with proteins is a critical aspect of their pharmacology, influencing their efficacy and disposition.

Plasma Protein Binding: Rosuvastatin is approximately 90% bound to plasma proteins, primarily albumin. researchreview.com.au This high degree of protein binding can influence its distribution and availability to target tissues.

HMG-CoA Reductase Binding: Rosuvastatin exhibits a high affinity for the active site of HMG-CoA reductase, which is attributed to a greater number of binding interactions compared to other statins. nih.gov This strong, competitive binding is fundamental to its potent inhibitory effect on cholesterol synthesis. drugbank.comresearchreview.com.auresearchgate.net

Transporter Protein Binding: As detailed in section 4.2, rosuvastatin binds to and is a substrate for various transporter proteins, including OATP1B1, OATP1B3, OATP2B1, BCRP, NTCP, and OAT3. sci-hub.senih.govnih.gov The affinity for these transporters can vary, influencing the drug's absorption, hepatic uptake, and excretion. For example, the K_m values for rosuvastatin with OATP1B1 and OATP2B1 are around 13 μM, while for OATP1B3 it is 40 μM. helsinki.fi

Enantioselective Binding: The biological activities of statins can be enantiospecific, meaning different optical isomers can have varying effects. nih.gov While the (3R,5S) enantiomer of rosuvastatin is the active form for HMG-CoA reductase inhibition, other enantiomers, such as those comprising ent-rosuvastatin, are thought to act through different mechanisms, suggesting differences in their ligand-protein interactions. google.com Studies on the enantiomers of atorvastatin (B1662188) and fluvastatin (B1673502) have shown enantiospecific activation of the pregnane (B1235032) X receptor (PXR), indicating that such stereoselectivity in protein binding is a characteristic of statins. nih.govplos.org

Allosteric Modulation: There is no direct evidence from the provided search results to suggest that this compound acts as an allosteric modulator. The primary interaction of the active rosuvastatin enantiomer with HMG-CoA reductase is described as competitive inhibition at the active site. drugbank.comresearchreview.com.auresearchgate.net

Table 4: Ligand-Protein Binding Data for Rosuvastatin

ProteinLigandBinding Characteristics
Plasma AlbuminRosuvastatin~90% bound researchreview.com.au
HMG-CoA ReductaseRosuvastatinHigh affinity, competitive binding nih.gov
OATP1B1RosuvastatinSubstrate, K_m ≈ 13 μM helsinki.fi
OATP1B3RosuvastatinSubstrate, K_m = 40 μM helsinki.fi
OATP2B1RosuvastatinSubstrate, K_m ≈ 13 μM helsinki.fi

Metal Complexation and Coordination Chemistry relevant to Biological Interactions

There is no information available in the provided search results regarding the metal complexation and coordination chemistry of this compound. The available literature primarily focuses on its organic chemistry, pharmacology, and interactions with proteins. Rosuvastatin is typically administered as a calcium salt, but this is a formulation choice to improve stability and solubility, and there is no indication that the calcium ion plays a direct role in the compound's biological mechanism of action through coordination chemistry. researchreview.com.auresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ent Rosuvastatin Stereoisomers

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The key to the pharmacological effect of statins lies in their ability to competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov This inhibition is achieved through a specific set of structural features, collectively known as the pharmacophore, that mimics the natural substrate, HMG-CoA. wikipedia.org

The essential components of the rosuvastatin (B1679574) pharmacophore include:

A dihydroxyheptanoic acid unit: This portion of the molecule is crucial for binding to the active site of HMG-CoA reductase. It is structurally similar to the endogenous substrate HMG-CoA and the mevaldyl-CoA transition state intermediate. wikipedia.org

The specific chemical groups on rosuvastatin contribute significantly to its potent inhibitory activity. The polar methylsulfonamide group, for instance, forms a unique interaction with the HMG-CoA reductase enzyme. tandfonline.com This interaction, along with others, results in rosuvastatin having a greater number of binding interactions with the enzyme compared to many other statins. tandfonline.comnih.gov

The structure-activity relationship of rosuvastatin suggests that its chemical structure, with its various electron-donating sites, is responsible for multiple interactions and strong bonding with its substrate. ijper.org The addition of the stable polar methane-sulphonamide group enhances the ionic interaction with the HMG-CoA reductase enzyme, thereby improving its binding affinity. nih.gov

Impact of Stereochemistry on Target Affinity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of rosuvastatin. The HMG-CoA reductase enzyme is stereoselective, meaning it preferentially binds to molecules with a specific three-dimensional arrangement. For all statins, including rosuvastatin, the required stereochemistry for optimal activity is the 3R,5R configuration. wikipedia.org

Rosuvastatin is a synthetic compound that is administered as a single enantiomer, specifically the (3R,5S,6E) form. tandfonline.comdrugbank.comresearchgate.net This specific stereoisomer is the active form that potently inhibits HMG-CoA reductase. Its enantiomer, ent-rosuvastatin, which has the opposite stereochemistry, is also available for research purposes. scbt.com While rosuvastatin is used as a single enantiomer, it's important to note that it can exist in four optical forms. nih.gov

The high affinity of rosuvastatin for the active site of HMG-CoA reductase is a direct result of its specific stereochemistry and the additional binding interactions it can form. tandfonline.com Studies have shown that rosuvastatin has a very high affinity for the active site of HMG-CoA reductase, which is four times greater than the affinity of the natural substrate HMG-CoA for the enzyme. nih.govtandfonline.com This tight binding leads to a slow recovery of enzyme activity after the inhibitor is removed. tandfonline.com

The differences in the three-dimensional structure of stereoisomers can dramatically affect their binding affinity and, consequently, their biological activity. While the clinically used rosuvastatin is a potent inhibitor, its other stereoisomers are expected to have significantly lower or no activity against HMG-CoA reductase due to the enzyme's stereospecificity.

Table 1: Stereoisomers of Rosuvastatin and their Activity

StereoisomerConfigurationBiological Activity (HMG-CoA Reductase Inhibition)
Rosuvastatin(3R,5S,6E)High
ent-Rosuvastatin(3S,5R,6E)Expected to be low to none
Other Diastereomerse.g., (3R,5R), (3S,5S)Expected to be low to none

Note: This table is illustrative. The precise inhibitory activity of each stereoisomer would require specific experimental data.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling have become invaluable tools for understanding and predicting the structure-activity relationships of drugs like rosuvastatin. These methods allow researchers to visualize the interaction between the drug molecule and its target protein at an atomic level.

Molecular docking studies, a key computational technique, have been used to investigate the binding of statins to HMG-CoA reductase. nih.gov These studies have confirmed that the specificity and tight binding of statins are due to the orientation and bonding interactions that form between the statin and the enzyme. wikipedia.org For rosuvastatin, modeling has highlighted the importance of the fluorophenyl group and the polar methane (B114726) sulfonamide group in its enhanced binding affinity. wikipedia.orgmdpi.com The sulfonamide group, in particular, forms a unique polar interaction with the enzyme. wikipedia.org

Computational analyses have also been employed to develop pharmacophore models. These models define the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.comresearchgate.net By comparing the structure of different stereoisomers to the pharmacophore model, their potential activity can be predicted.

Furthermore, computational methods can be used to predict the physicochemical properties of molecules, which is a key aspect of structure-property relationship (SPR) studies. For example, the hydrophilicity of rosuvastatin, a property influenced by its structure, is crucial for its selective uptake into liver cells. tandfonline.comtandfonline.com

The use of advanced computational techniques, such as hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, has provided more detailed insights into the mechanism of HMG-CoA reductase. researchgate.net As these computational methodologies continue to advance, they will play an increasingly important role in the design and development of new and improved inhibitors.

Advanced Analytical Methodologies for Characterization and Quantification of Ent Rosuvastatin Sodium Salt

High-Resolution Chromatographic Techniques (e.g., RP-HPLC, UHPLC, LC-MS/MS, Chiral HPLC)

High-resolution chromatographic techniques are fundamental for the separation, identification, and quantification of ent-Rosuvastatin Sodium Salt. These methods offer the high efficiency and resolution required for analyzing complex mixtures and resolving chiral compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of Rosuvastatin (B1679574) and its related substances. A reliable and sensitive isocratic RP-HPLC method can be used for the assay of Rosuvastatin. nih.gov Typical methods employ a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.govijrpc.comijper.org Detection is commonly performed using a UV detector at wavelengths around 240 nm or 242 nm. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A direct and highly selective UHPLC method has been developed for determining the assay and related substances of Rosuvastatin. nih.gov This method can achieve baseline separation of all organic related substances listed in the European Pharmacopoeia (EP) monograph for Rosuvastatin tablets in under 15 minutes. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of Rosuvastatin in biological matrices due to its high sensitivity and selectivity. nih.govthermofisher.comresearchgate.net This method involves separating the analyte using liquid chromatography followed by detection with a mass spectrometer. The multiple reaction monitoring (MRM) mode is often used for quantification, providing excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net For Rosuvastatin, a common transition monitored is m/z 482.1 → 258.1. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is essential for the separation and quantification of enantiomers. For Rosuvastatin, enantiomeric resolution can be achieved using a chiral stationary phase (CSP). ijpda.orgneliti.com Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are frequently used. ijpda.orgdntb.gov.ua Normal-phase chromatography with a mobile phase containing a mixture of alkanes and lower alcohols is often employed for chiral separations of Rosuvastatin. google.com

Interactive Data Table: High-Resolution Chromatographic Techniques for Rosuvastatin Analysis

Technique Column Mobile Phase Detection Key Findings Reference
RP-HPLCYMC C8, 150×4.6 mm, 5 µmAcetonitrile: water (40:60, v/v) pH 3.5PDA at 242 nmRetention time of approx. 5.2 min; stability-indicating. nih.gov
UHPLCAcquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)MeOH-TFA 0.025% 45:55 (v/v)UV at 240 nmBaseline separation of all EP impurities in <15 min. nih.gov
LC-MS/MSThermo Hypurity C18 (50 mm × 4.6 mm, 5 µ)0.1% v/v formic acid in water and acetonitrile (30:70, v/v)ESI positive ion mode; MRM transition m/z 482.1 → 258.1High sensitivity for quantification in human plasma. nih.gov
Chiral HPLCCHIRALPAK IB (250 x 4.6mm, 5µm)n-heptane, 2-propanol and trifluoroaceticacid (85:15:0.1 v/v)UV at 242 nmResolution factor >2.0 between enantiomers. ijpda.org

Spectroscopic Characterization (e.g., UV-Vis, NMR, FT-IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, providing information about its electronic transitions, atomic connectivity, functional groups, and mass-to-charge ratio.

UV-Visible (UV-Vis) Spectroscopy is routinely used for the quantification of Rosuvastatin in bulk and pharmaceutical dosage forms. The molecule exhibits a characteristic absorption maximum in the UV region, which can be used for quantitative analysis based on the Beer-Lambert law. The maximum absorption wavelength (λmax) for Rosuvastatin is typically observed around 240-243 nm. saudijournals.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. While the sensitivity of NMR is lower than chromatographic methods, it is a powerful tool for structural characterization and can be used for quantitative analysis (qNMR). researchgate.net For Rosuvastatin, 1H NMR signals at approximately 6.51 ppm, 4.19 ppm, and 3.54 ppm have been used for quantification. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Rosuvastatin calcium shows characteristic absorption bands corresponding to various functional groups, such as a strong N-H stretch for secondary amines around 3384 cm⁻¹ and an O-H stretch around 2934 cm⁻¹. rjptonline.org

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming its identity and elucidating its structure. In LC-MS/MS analysis, the precursor ion of Rosuvastatin is typically the protonated molecule [M+H]⁺ at m/z 482.1. researchgate.net The fragmentation of this precursor ion leads to characteristic product ions, with a major fragment observed at m/z 258.1. nih.govresearchgate.net

Interactive Data Table: Spectroscopic Data for Rosuvastatin

Technique Parameter Observed Value/Range Significance Reference
UV-Vis Spectroscopyλmax240-243 nmWavelength of maximum absorbance used for quantification. saudijournals.comresearchgate.net
NMR Spectroscopy1H NMR Chemical Shifts (ppm)6.51, 4.19, 3.54Signals used for quantitative NMR (qNMR) analysis. researchgate.net
FT-IR SpectroscopyN-H Stretch (cm⁻¹)~3384Characteristic of the secondary amine group. rjptonline.org
FT-IR SpectroscopyO-H Stretch (cm⁻¹)~2934Characteristic of the hydroxyl groups. rjptonline.org
Mass SpectrometryPrecursor Ion (m/z)482.1 [M+H]⁺Mass-to-charge ratio of the protonated molecule. researchgate.net
Mass SpectrometryProduct Ion (m/z)258.1Major fragment ion used for quantification in MRM mode. nih.gov

Electrochemical and Other Emerging Analytical Approaches

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of Rosuvastatin. These techniques are based on the measurement of the electrical response of the analyte to an applied potential.

Square-wave voltammetry (SWV) has been developed for the determination of Rosuvastatin calcium in pharmaceutical preparations. rsc.org This method is noted for being more sensitive and faster than other voltammetric techniques. rsc.org The electrochemical behavior of Rosuvastatin calcium has been investigated using cyclic voltammetry (CV) and chronoamperometry (CA), which indicate a diffusion-controlled and irreversible reaction process. rsc.org The reduction peak for Rosuvastatin calcium has been observed at -1184 mV in a pH 5 acetate (B1210297) buffer using a hanging mercury drop electrode (HMDE). rsc.org

Emerging analytical approaches continue to be explored for the analysis of Rosuvastatin and its related compounds, aiming for improved performance in terms of speed, sensitivity, and environmental impact.

Method Validation for Sensitivity, Accuracy, and Reproducibility in Research

The validation of analytical methods is a critical requirement to ensure that they are suitable for their intended purpose. Method validation is performed according to the guidelines of the International Conference on Harmonization (ICH). wjpls.orgeuropa.eu The key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijper.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies by spiking the sample with a known amount of the analyte. ijper.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijper.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijper.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. wjpls.org

Interactive Data Table: Validation Parameters for Rosuvastatin Analytical Methods

Parameter Typical Acceptance Criteria (as per ICH) Example Finding for Rosuvastatin Method Reference
Linearity (r²)≥ 0.99r² = 0.999 researchgate.net
Accuracy (% Recovery)98-102%99.6 - 101.7% nih.gov
Precision (%RSD)≤ 2%Intra-day and inter-day precision %RSD < 2% ijper.org
LODSignal-to-noise ratio of 3:10.23 µg/ml (RP-HPLC) ijper.org
LOQSignal-to-noise ratio of 10:10.64 µg/ml (RP-HPLC) ijper.org
Robustness%RSD should be within acceptable limits after minor changes in method parameters.Method found to be robust with small variations in flow rate and mobile phase composition. wjpls.org

Impurity Profiling, Degradation Chemistry, and Stability Research of Ent Rosuvastatin Sodium Salt

Identification and Structural Elucidation of Process-Related Impurities

The manufacturing process of statins can introduce several related substances or impurities. For Rosuvastatin (B1679574), and by extension ent-Rosuvastatin, several process-related impurities have been identified. These impurities can arise from the starting materials, intermediates, or side reactions during synthesis. Key known impurities include stereoisomers and oxidation products. nih.govresearchgate.net The structural elucidation of these impurities is typically achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with their separation by chromatography. researchgate.netijpsr.com

Commonly identified process-related impurities for Rosuvastatin, which are analogous for ent-Rosuvastatin, are detailed below.

Table 1: Major Process-Related Impurities of Rosuvastatin

Impurity Name Common Name / Abbreviation Description
(3R,5R)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid Anti-isomer / Impurity D A diastereomer of Rosuvastatin, differing in the stereochemistry at the C-5 position of the heptenoic acid chain. researchgate.netresearchgate.net
N-{4-(4-fluorophenyl)-5-[2-(4-hydroxy-6-oxo-tetrahydropyran-2-yl)-vinyl]-6-isopropyl-pyrimidin-2-yl}-N-methyl-methanesulfonamide Lactone Impurity / Impurity C An intramolecular ester of the parent compound, formed between the C-5 hydroxyl group and the C-1 carboxylic acid. researchgate.netresearchgate.net
(3R,5S,6E)-7-{4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3-hydroxy-5-oxohept-6-enoic acid 5-Oxo Impurity An oxidation product where the C-5 hydroxyl group is oxidized to a ketone. nih.gov

The control of these impurities is a critical aspect of the synthesis process to ensure the purity of the final compound. Stability-indicating analytical methods are essential for their detection and quantification. researchgate.net

Forced Degradation Studies and Degradation Pathway Mapping

Forced degradation, or stress testing, is a fundamental component of drug development and stability research. biomedres.us It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby revealing its intrinsic stability and potential degradation pathways. biomedres.usresearchgate.net Studies on Rosuvastatin have extensively mapped its degradation under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.netnih.gov

The primary degradation products observed are consistent across different stress conditions, with the lactone form and the anti-isomer being the most prominent. nih.govresearchgate.net Acidic conditions, in particular, tend to cause significant degradation. nih.gov

Table 2: Summary of Forced Degradation Studies on Rosuvastatin

Stress Condition Conditions Applied Major Degradation Products Formed
Acid Hydrolysis 0.1 N HCl at 80°C for 2-3 hours Significant degradation observed, formation of the anti-isomer and other unknown degradation products. nih.govresearchgate.net
Base Hydrolysis 0.5 N to 1 N NaOH at 70-80°C for 2-6 hours Less degradation compared to acid hydrolysis; some formation of impurities. nih.govresearchgate.net
Oxidative Degradation 3% to 5% H₂O₂ at 70-80°C for 2-6 hours Formation of two unknown degradation products was noted in one study. nih.gov Another study reported no significant degradation. researchgate.net
Thermal Degradation 100°C to 105°C for up to 7 days Generally stable, with minimal degradation observed. nih.govresearchgate.net

These studies demonstrate that ent-Rosuvastatin, like its enantiomer, is most susceptible to degradation under acidic and photolytic conditions. The degradation pathways primarily involve isomerization and intramolecular cyclization (lactonization). nih.govresearchgate.netresearchgate.net

Kinetic and Thermodynamic Aspects of Degradation and Interconversion (e.g., lactone form)

The interconversion between Rosuvastatin and its lactone form is a key equilibrium to consider in its stability profile. researchgate.net This reaction is reversible and its kinetics are influenced by factors such as pH, solvent, and temperature. researchgate.netgoogleapis.com

A detailed kinetic study on the degradation of Rosuvastatin to Rosuvastatin-lactone revealed several key aspects: researchgate.net

Reaction Order : The rates of both the forward (acid to lactone) and reverse (lactone to acid) reactions follow first-order kinetics. researchgate.net

Mechanism : The formation of the lactone from the parent acid occurs via an intramolecular esterification mechanism. researchgate.net

Solvent Effects : The choice of solvent significantly controls the direction of the equilibrium. In aprotic solvents, the conversion of the acid to the lactone is favored. Conversely, in an acidic aqueous mobile phase, the reverse reaction (hydrolysis of the lactone to the acid) is predominant. In protic organic solvents like methanol (B129727), both forms are relatively stable, and the interconversion is minimal. researchgate.net

Rate Constants : The rate of the reverse reaction (RST-Lactone → RST) was found to be approximately 20 times greater than the forward reaction under the studied conditions, indicating that the open-chain acid form is thermodynamically favored in aqueous environments. researchgate.net

Temperature Dependence : The rate constants for both reactions are directly related to the aging temperature, with higher temperatures accelerating the interconversion. researchgate.net

This kinetic behavior is crucial for analytical method development, as the solvent used for sample extraction can alter the true ratio of the acid and lactone forms, potentially leading to inaccurate quantification of the lactone impurity. researchgate.net

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the impurities and degradation products in the presence of the API and any excipients. nih.govbiomedres.us

For Rosuvastatin, and by extension ent-Rosuvastatin, various stability-indicating methods have been developed, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (RP-UPLC) being the most common. researchgate.netjapsonline.comscispace.com These methods are essential for quality control and stability testing.

The key features of these methods are their ability to resolve the main compound from its key impurities, such as the anti-isomer and lactone impurity, as well as degradation products formed under stress conditions. nih.govresearchgate.net

Table 3: Examples of Stability-Indicating UPLC/HPLC Methods for Rosuvastatin

Feature Method 1 (RP-UPLC) nih.gov Method 2 (RP-UPLC) researchgate.net Method 3 (UHPLC) researchgate.net
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) C-18 column (100 x 2.1 mm, 1.7 µm) Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase Solvent A: 0.1% trifluoroacetic acid; Solvent B: Methanol (Gradient) Isocratic elution with methanol and 0.1% trifluoroacetic acid (50:50) Isocratic elution with MeOH-TFA 0.025% (45:55 v/v)
Flow Rate Not specified, run time 10.0 min 0.3 mL/min 0.5 mL/min
Detection UV at 240 nm UV (wavelength not specified) UV at 240 nm

| Resolution | Separated six unknown impurities, three known impurities, and Rosuvastatin. | Achieved separation of Rosuvastatin from its anti-isomer and lactone impurities with resolutions of 3.2 and 7.5, respectively. | Separated Rosuvastatin from five European Pharmacopoeia (EP) impurities (A-D) and other formulation-specific impurities. |

These validated methods demonstrate specificity, precision, accuracy, and robustness, making them suitable for the routine analysis of ent-Rosuvastatin Sodium Salt and for monitoring its stability over time. nih.govresearchgate.netresearchgate.net The use of mass spectrometry-compatible mobile phases, such as those containing trifluoroacetic acid, also allows for the identification of unknown degradation products. nih.govresearchgate.net

Pre Clinical in Vitro and in Vivo Non Human Investigations of Ent Rosuvastatin Sodium Salt and Its Stereoisomers

Comparative Pharmacological Profiles of Enantiomers in Cell-Based Assays

Pre-clinical in vitro studies have focused on elucidating the stereoselective effects of rosuvastatin (B1679574) and its isomers on various cellular targets. While the primary therapeutic action of rosuvastatin is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, investigations have also explored the differential activities of its enantiomers on other cellular pathways, such as the activation of transcriptional regulators that govern the expression of drug-metabolizing enzymes.

One key area of investigation has been the interaction of rosuvastatin stereoisomers with the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that regulates the expression of cytochrome P450 (CYP) enzymes involved in drug metabolism. In a study utilizing human colon adenocarcinoma cells (LS180) transiently transfected with a PXR-responsive reporter gene, the four optical isomers of rosuvastatin—(3R,5S), (3S,5R), (3R,5R), and (3S,5S)—were evaluated for their ability to activate PXR.

The results demonstrated a clear stereospecific pattern of PXR activation. The potencies of the rosuvastatin optical isomers in activating PXR differed substantially. The (3S,5S)-enantiomer, which is a diastereomer of the active drug, was the most potent activator of PXR, with a half-maximal effective concentration (EC50) of 1.2 µM. nih.gov The other isomers were significantly less potent, with the clinically used (3R,5S)-rosuvastatin having an EC50 of 11.9 µM. nih.gov While all enantiomers displayed similar efficacy at a high concentration of 100 µM, achieving approximately a 3-fold induction of PXR activity, the difference in potency highlights the stereoselective nature of this interaction. nih.gov

Table 1: Potency of Rosuvastatin Optical Isomers for Pregnane X Receptor (PXR) Activation

Stereoisomer EC50 (µM) nih.gov
(3S,5S)-Rosuvastatin 1.2
(3R,5R)-Rosuvastatin 5.8
(3R,5S)-Rosuvastatin 11.9
(3S,5R)-Rosuvastatin 15.6

This table is interactive. Click on the headers to sort the data.

These findings are significant as they suggest that while the therapeutic enantiomer, (3R,5S)-rosuvastatin, is a potent inhibitor of HMG-CoA reductase, its stereoisomers, particularly the (3S,5S) form, can have more pronounced off-target effects on pathways regulating drug metabolism. This stereospecificity underscores the importance of using enantiopure drugs to maximize therapeutic efficacy and minimize potential drug-drug interactions. nih.gov

Pharmacokinetic and Metabolic Studies in Animal Models (e.g., rats, mice, cynomolgus monkeys)

The pharmacokinetic profiles of rosuvastatin and its metabolites have been extensively studied in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME). These non-human investigations have been crucial in establishing the drug's high liver selectivity, a desirable characteristic for an HMG-CoA reductase inhibitor.

Studies in Sprague-Dawley rats have shown that after oral administration, rosuvastatin is selectively distributed to the liver, which is its primary site of action. nih.gov The concentration of radioactivity in the liver was found to be markedly higher than in other tissues, with liver-to-plasma concentration ratios ranging from 8 to 25 up to 48 hours after administration. nih.gov This liver-specific distribution is a key feature of rosuvastatin's preclinical profile. nih.gov

The primary route of elimination for rosuvastatin in rats is through biliary excretion, with the majority of the drug being excreted unchanged in the feces. nih.gov Following a single oral administration of radiolabeled rosuvastatin to intact rats, 98.0% of the dose was recovered in the feces and only 0.4% in the urine over 168 hours. nih.gov In bile duct-cannulated rats, 55.1% of the dose was excreted in the bile within 48 hours, predominantly as the parent compound. nih.gov

Metabolism appears to be a minor pathway for the clearance of rosuvastatin in preclinical species. In both rats and dogs, unchanged rosuvastatin was the major drug-related substance found in the excreta. mdpi.com Metabolic profiling studies in rats indicated that rosuvastatin is not significantly metabolized by cytochrome P450 (CYP) enzymes. nih.gov The major metabolite identified is N-desmethyl rosuvastatin, which has been shown to have approximately 2- to 7-fold less inhibitory activity against HMG-CoA reductase than the parent compound. mdpi.comdrugbank.com

Pharmacokinetic studies in hypercholesterolemic mice have shown that high doses of rosuvastatin (20 mg/kg/day or higher) can lead to premature death in animals on a hypercholesterolemic diet, while lower doses (2.5 to 5 mg/kg/day) were better tolerated but still induced morphological and functional alterations in liver mitochondria. nih.gov

Table 2: Summary of Rosuvastatin Pharmacokinetics in Rats

Parameter Finding Source
Primary Distribution Highly selective for the liver nih.gov
Primary Excretion Route Feces (via biliary excretion) nih.gov
Metabolism Minor clearance pathway; not significantly metabolized by CYP enzymes nih.govmdpi.com
Major Metabolite N-desmethyl rosuvastatin mdpi.comdrugbank.com

This table is interactive. Click on the headers to sort the data.

Exploratory Research on Novel Biological Activities (e.g., anti-parasitic activity in Naegleria fowleri, anti-inflammatory effects in specific non-human models, antihypertensive effects in rats)

Beyond its primary lipid-lowering effects, preclinical research has explored novel biological activities of rosuvastatin, including its potential as an anti-parasitic, anti-inflammatory, and antihypertensive agent in non-human models.

Anti-parasitic Activity in Naegleria fowleri

Naegleria fowleri, a free-living amoeba, is the causative agent of the fatal neurological disease primary amoebic meningoencephalitis (PAM). In vitro studies have investigated the efficacy of various statins, including rosuvastatin, against N. fowleri trophozoites. These studies have demonstrated that rosuvastatin exhibits amoebicidal activity, with its potency varying between different genotypes of the parasite.

For the European KUL strain of N. fowleri, rosuvastatin showed an EC50 of 1.4 µM. nih.gov However, its effectiveness was reduced against other strains. The U.S. genotypes I (Davis) and II (CAMP) were found to be approximately 3-fold less susceptible to rosuvastatin. nih.gov The Australian (CDC:V1005) and U.S. genotype III (TY) strains were the least susceptible, with EC50 values of about 22 µM and 17 µM, respectively. nih.gov These findings suggest that while rosuvastatin has potential anti-Naegleria activity, its efficacy is strain-dependent. nih.gov

Table 3: In Vitro Activity of Rosuvastatin against Naegleria fowleri Strains

N. fowleri Strain (Genotype) EC50 (µM) nih.gov
KUL (European) 1.4
Davis (U.S. Genotype I) ~4.2
CAMP (U.S. Genotype II) ~4.2
TY (U.S. Genotype III) ~17
CDC:V1005 (Australian) ~22

This table is interactive. Click on the headers to sort the data.

Anti-inflammatory Effects in Non-Human Models

The anti-inflammatory properties of rosuvastatin have been investigated in various rat models. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, rosuvastatin treatment was found to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-8, and COX-2. nih.gov It also attenuated the serum levels of several other pro-inflammatory cytokines, including IL-2, IL-4, IL-5, IL-6, IL-12, and IL-17. nih.gov

In a study on asthmatic, hyperlipidemic, and asthmatic-hyperlipidemic rat models, rosuvastatin treatment reduced total and differential white blood cell counts and levels of the pro-inflammatory cytokine IL-6. nih.gov Furthermore, it demonstrated antioxidant effects by decreasing nitrite (B80452) and malondialdehyde concentrations and increasing total thiol content. nih.gov

Antihypertensive Effects in Rats

The potential antihypertensive effects of rosuvastatin have been explored in spontaneously hypertensive rats (SHR). In one study, rosuvastatin treatment attenuated the increase in systolic blood pressure in SHR, an effect that was independent of its cholesterol-lowering activity. nih.gov This antihypertensive effect was associated with a reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-4. nih.gov Another study in a DOCA-salt hypertensive rat model found that rosuvastatin attenuated cardiovascular hypertrophy, inflammation, and fibrosis without modifying blood pressure, suggesting a direct effect on cardiovascular remodeling. nih.gov

Investigations into Cellular Transport and Tissue Distribution Mechanisms in Non-Human Systems

The selective distribution of rosuvastatin to the liver, its primary site of action, is governed by specific cellular transport mechanisms. Preclinical studies in non-human systems have been instrumental in identifying the key transporters responsible for the hepatic uptake and efflux of rosuvastatin.

Hepatic Uptake

The uptake of rosuvastatin into hepatocytes is an active process mediated by members of the organic anion transporting polypeptide (OATP) family. nih.gov In rat hepatocytes, rosuvastatin is taken up by a high-affinity active transport system. nih.gov Further investigations have identified that multiple OATP family members, including OATP1B1, OATP1B3, and OATP2B1, are capable of transporting rosuvastatin. nih.gov The major human hepatic bile acid uptake transporter, the sodium-taurocholate cotransporting polypeptide (NTCP), has also been shown to transport rosuvastatin. nih.gov

Biliary and Intestinal Efflux

The excretion of rosuvastatin from the liver into the bile is facilitated by efflux transporters. The breast cancer resistance protein (BCRP) plays a significant role in the biliary excretion of rosuvastatin. nih.gov In vitro studies using membrane vesicles expressing BCRP have demonstrated that rosuvastatin is efficiently transported by this protein. nih.gov BCRP is also expressed in the intestine, where it is believed to limit the oral absorption of rosuvastatin. nih.gov

In sandwich-cultured primary rat hepatocytes, inhibitors of multidrug resistance-associated protein 2 (Mrp2) were found to potently decrease the biliary efflux of rosuvastatin, suggesting a major role for this transporter in its biliary elimination in rats. nih.gov Bcrp and the bile salt export pump (Bsep) may also contribute to this process. nih.gov

Renal Transport

While the primary route of elimination for rosuvastatin is biliary, a portion of the drug is cleared by the kidneys. This renal clearance is due to active tubular secretion. In human proximal tubular cells, the basolateral uptake of rosuvastatin is mediated by the organic anion transporter 3 (OAT3). researchgate.net The subsequent efflux at the apical membrane is mediated by MRP2, MRP4, and ABCG2 (BCRP), with a minor contribution from P-glycoprotein (MDR1). researchgate.net

Table 4: Key Transporters Involved in Rosuvastatin Disposition in Non-Human Systems

Process Transporter(s) Location Source
Hepatic Uptake OATP family (e.g., OATP1B1, OATP1B3, OATP2B1), NTCP Hepatocytes nih.govnih.gov
Biliary Efflux BCRP, Mrp2, Bsep Hepatocytes (Canalicular membrane) nih.govnih.gov
Intestinal Efflux BCRP Enterocytes (Apical membrane) nih.govnih.gov
Renal Secretion OAT3 (uptake), MRP2, MRP4, BCRP, P-glycoprotein (efflux) Proximal tubule cells researchgate.net

This table is interactive. Click on the headers to sort the data.

These transport mechanisms collectively ensure the efficient delivery of rosuvastatin to the liver and its subsequent elimination, contributing to its favorable pharmacokinetic and pharmacodynamic profile observed in preclinical models.

Emerging Research Areas and Future Perspectives for Ent Rosuvastatin Sodium Salt

Biotransformation Pathways and Metabolite Characterization (non-human)

The study of how a compound is metabolized is crucial for understanding its biological activity and potential effects. For ent-Rosuvastatin Sodium Salt, research into its biotransformation pathways in non-human models is a key area of investigation. Preclinical studies on rosuvastatin (B1679574) in animal models provide a foundation for this research.

In rats, rosuvastatin demonstrates significant liver-specific uptake, a desirable property for a drug targeting hepatic cholesterol synthesis. Studies using rat hepatocytes and hepatic microsomes have been instrumental in elucidating its metabolic fate. Research in hereditary hypertriglyceridemic (HHTg) rats has shown that rosuvastatin can influence the expression and activity of cytochrome P450 enzymes, specifically CYP2C6, which is the rat equivalent of human CYP2C9.

The primary metabolites of rosuvastatin identified in excreta are N-desmethyl rosuvastatin and rosuvastatin-5S-lactone. While metabolism is considered a minor clearance route for rosuvastatin, with the majority of the dose excreted unchanged, the characterization of these metabolites is vital. N-desmethyl rosuvastatin exhibits some HMG-CoA reductase inhibitory activity, whereas the lactone form is inactive. Understanding the stereospecific biotransformation of ent-rosuvastatin and characterizing its unique metabolites in various preclinical species is a critical future research direction.

Table 1: Key Rosuvastatin Metabolites Identified in Preclinical and In Vitro Studies

Metabolite Name Metabolic Pathway Biological Activity (HMG-CoA Reductase Inhibition) Reference
N-desmethyl rosuvastatin N-demethylation (primarily via CYP2C9) Active (1/6 to 1/2 that of parent compound)
Rosuvastatin-5S-lactone Lactonization Inactive

Application as a Research Tool in Mechanistic Biology

This compound, as an enantiomer of a potent HMG-CoA reductase inhibitor, is an invaluable tool for mechanistic biology. The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibitory action allows researchers to probe the downstream effects of cholesterol synthesis inhibition.

The specific binding interactions between the statin molecule and the HMG-CoA reductase enzyme have been well-studied. The fluorophenyl group and the hydrophobic ring structures of Type II statins like rosuvastatin are crucial for binding to the enzyme. The HMG-CoA-like side chain enables competitive binding to the same pocket as the native substrate. By using ent-rosuvastatin, researchers can investigate the stereoselectivity of this enzyme-inhibitor interaction and its subsequent biological consequences.

Beyond lipid metabolism, rosuvastatin has been used as a research tool to investigate anti-inflammatory effects. In studies with normocholesterolemic rats, rosuvastatin demonstrated the ability to inhibit leukocyte-endothelium interactions, providing a model for studying vascular inflammation. These pleiotropic effects open avenues for using ent-rosuvastatin to explore cellular pathways and mechanisms that may be independent of cholesterol reduction.

Potential for Derivative Design and Novel Chemical Entity Discovery

The chemical structure of ent-rosuvastatin serves as a potential scaffold for the design of novel chemical entities with new therapeutic applications. The process of modifying a known active molecule to create new drugs is a cornerstone of medicinal chemistry. The rosuvastatin molecule possesses several key features that can be targeted for modification, including the pyrimidine (B1678525) core and the dihydroxy heptenoic acid side chain.

While much of the synthetic chemistry research has focused on producing rosuvastatin and its intermediates efficiently, these synthetic pathways also provide the tools for creating derivatives. For instance, the structure-activity relationship of rosuvastatin suggests that its various electron-donating sites are responsible for multiple interactions with its substrate, offering opportunities for chemical modification.

An emerging area is the use of the rosuvastatin scaffold in tissue engineering. Studies have explored the incorporation of rosuvastatin into biodegradable scaffolds to promote wound healing and bone repair. This application demonstrates that derivatives or novel formulations based on the rosuvastatin structure can be designed to target entirely different therapeutic areas, moving beyond its role as a systemic lipid-lowering agent to a locally acting regenerative therapy. Such research paves the way for the design of ent-rosuvastatin derivatives with unique and targeted biological activities.

Advanced Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly used to understand and predict the behavior of drugs. For ent-rosuvastatin, these methods can provide profound insights into its pharmacokinetics, pharmacodynamics, and interactions at a systemic level.

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool. A whole-body PBPK model for rosuvastatin has been developed to mechanistically describe its absorption, distribution, metabolism, and excretion, including the roles of various drug transporters. Such models can be adapted to predict the behavior of ent-rosuvastatin and investigate potential drug-drug interactions.

Systems biology analyses have been employed to unravel the complex actions of rosuvastatin, particularly when used in combination with other drugs. For example, a study using a transgenic mouse model combined global gene expression analysis with bioinformatics to understand the complementary actions and potential side effects of combined rosuvastatin and ezetimibe (B1671841) therapy. This approach identified numerous biological pathways and molecular processes affected by the treatment. Applying similar systems-level analyses to ent-rosuvastatin could help predict its biological effects and identify novel mechanisms of action.

Conformational analysis using techniques like solid-state NMR combined with theoretical calculations can reveal the internal molecular dynamics of the rosuvastatin molecule. This information is vital for understanding its interaction with the binding site of its target enzyme and can inform the design of new derivatives with improved binding affinity or specificity.

Role as a Reference Standard in Pharmaceutical Quality Control and Research

This compound plays a critical role as a reference standard in pharmaceutical quality control and research. A reference standard is a highly purified compound used for the qualitative and quantitative analysis of an active pharmaceutical ingredient (API). It is essential for ensuring the identity, purity, quality, and strength of pharmaceutical products.

In analytical techniques such as High-Performance Liquid Chromatography (HPLC), ent-rosuvastatin can be used as a reference marker to identify the enantiomeric purity of a rosuvastatin sample. The retention time of the reference standard allows for the qualitative identification of the enantiomer and related impurities. For quantitative analysis, a precisely known concentration of the reference standard is used to measure the amount of the substance in a sample by comparing analytical responses, such as the area under the peak in a chromatogram.

The synthesis of rosuvastatin-related substances and potential impurities is necessary to create a comprehensive set of reference standards for quality control. These standards, including ent-rosuvastatin, are crucial for validating analytical methods and for routine quality assessment of rosuvastatin tablets to ensure they meet pharmacopoeial specifications.

Table 2: Compound Names Mentioned

Compound Name
This compound
Rosuvastatin
Rosuvastatin Calcium
N-desmethyl rosuvastatin
Rosuvastatin-5S-lactone
Rosuvastatin Acyl-β-D-glucuronide
Ezetimibe

Q & A

Q. How should researchers analyze and report adverse effects like incident diabetes in long-term ent-Rosuvastatin trials?

  • Methodological Answer : Pre-specify diabetes as a secondary endpoint with standardized diagnostic criteria (e.g., HbA1c ≥6.5%). Use Cox proportional hazards models adjusted for baseline risk factors (BMI, fasting glucose). Conduct post-hoc analyses to explore temporal trends and dose-dependent associations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.